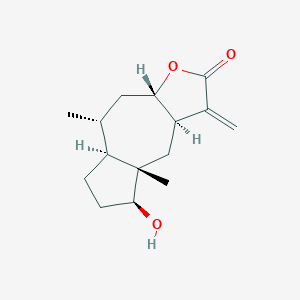

2-Desoxy-4-epi-pulchellin

Übersicht

Beschreibung

Pseudoguaianolides are a class of sesquiterpene lactones characterized by an abnormal guaiane skeleton. This unique structure results from the migration of the C(4) methyl group to C(5) during biogenesis . These compounds are primarily found in the Asteraceae family and have been isolated from genera such as Ambrosia, Iva, and Parthenium .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pseudoguaianolides can be synthesized through various methods. One common approach involves starting from damsin, a naturally occurring pseudoguaianolide. Damsin can be isolated from Ambrosia arborescens and then subjected to regio- and stereo-selective synthetic modifications to produce other pseudoguaianolides such as ambrosin, isodamsin, and 3α-hydroxydamsin .

Industrial Production Methods: Industrial production of pseudoguaianolides typically involves the extraction of damsin from plant sources followed by chemical modifications. This method is preferred due to the availability of damsin in significant amounts from Ambrosia arborescens .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pseudoguaianolide unterliegen verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umsetzung von Hydroxylgruppen zu Carbonylgruppen.

Reduktion: Reduktion von Carbonylgruppen zu Hydroxylgruppen.

Substitution: Einführung verschiedener Substituenten an bestimmten Positionen des Moleküls.

Häufige Reagenzien und Bedingungen:

Oxidation: Jones-Reagenz wird häufig für die selektive Oxidation von Hydroxylgruppen verwendet.

Reduktion: Hydrierungsreaktionen unter Verwendung von Platinoxid als Katalysator.

Substitution: Michael-Additionsreaktionen, die Nukleophile wie Sulfhydryl-Gruppen beinhalten.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von Damsin, wie z. B. 3α-Acetoxydamsin und 11β,13-Dihydrodamsin .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

PCL exhibits significant anticancer activity through various mechanisms:

- Cell Proliferation Inhibition : PCL has been shown to inhibit the proliferation of multiple cancer cell lines, including breast (MCF-7 and MDA-MB-468) and liver cancer cells (HepG2). The compound induces apoptosis via mitochondrial pathways and reactive oxygen species (ROS) generation. For instance, the IC50 values for MCF-7 and MDA-MB-468 cells were reported as 9.6 μM and 6.8 μM, respectively .

- Mechanistic Insights : PCL derivatives synthesized through Michael addition reactions have been found to inhibit the IL-6-induced STAT3 signaling pathway, leading to G2/M phase cell cycle arrest in HCT116 colon cancer cells. This suggests that PCL derivatives could be developed into anti-colon cancer drugs with enhanced potency compared to the parent compound .

- In Vivo Studies : In animal models, PCL has demonstrated the ability to reduce tumor growth in a dose-dependent manner when administered intraperitoneally. Studies have shown that doses of 5 mg/kg and 10 mg/kg effectively inhibited tumor growth in mice bearing pancreatic tumors .

Anti-inflammatory Activity

PCL exhibits notable anti-inflammatory properties:

- Nitric Oxide Production Inhibition : Research indicates that PCL can significantly reduce nitric oxide (NO) production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent. The mechanism involves the repression of inducible nitric oxide synthase (iNOS) transcription .

- Prostaglandin E2 Biosynthesis : PCL has also been shown to inhibit the biosynthesis of prostaglandin E2 (PGE2), a key mediator in inflammation, further supporting its therapeutic potential in inflammatory diseases .

Antioxidant Activity

The antioxidant properties of PCL are significant:

- Free Radical Scavenging : PCL has demonstrated potent scavenging activity against free radicals in various assays, including DPPH and ABTS tests. This antioxidant potential is crucial for protecting cells from oxidative stress-related damage .

Antidiabetic Activity

PCL's role in managing diabetes is emerging:

- α-Glucosidase Inhibition : The compound has been identified as a non-competitive inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. This property may help regulate blood glucose levels post-meal, providing a potential therapeutic approach for diabetes management .

Summary of Research Findings

The following table summarizes key findings related to the applications of 2-desoxy-4-epi-pulchellin:

Wirkmechanismus

Pseudoguaianolides exert their effects through several mechanisms:

Vergleich Mit ähnlichen Verbindungen

Guaianolides: Differ from pseudoguaianolides by the position of the methyl group in the guaiane skeleton.

Helenalin: A pseudoguaianolide known for its ability to alkylate enzymes and peptides.

Uniqueness: Pseudoguaianolides are unique due to their abnormal guaiane skeleton and the presence of an exo-methylene fragment, which is thought to be responsible for their biological activities . This structural uniqueness allows them to interact with specific molecular targets and pathways, making them valuable in various scientific and medical applications.

Biologische Aktivität

2-Desoxy-4-epi-pulchellin is a sesquiterpene lactone isolated from the plant Polygonum hydropiper. This compound has garnered attention for its diverse biological activities, particularly its anticancer, antimycobacterial, and cytotoxic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C15H22O3

- Molecular Weight : 250.33 g/mol

- CAS Number : 122872-03-1

Anticancer Activity

This compound exhibits significant anticancer properties across various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell proliferation through multiple mechanisms.

-

Cytotoxicity : The compound has shown potent in vitro cytotoxicity against several cancer cell lines including:

- K562 (chronic myeloid leukemia)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- DU145 (prostate cancer)

- A549 (lung cancer)

Cell Line IC50 (µM) K562 5.0 MCF-7 6.8 HeLa 4.5 DU145 7.2 A549 8.0 -

Mechanisms of Action :

- STAT3 Signaling Inhibition : Synthetic derivatives of this compound have been shown to inhibit STAT3 signaling pathways, leading to G2/M cell cycle arrest and subsequent apoptosis in colon cancer cells .

- Reactive Oxygen Species (ROS) Activation : The compound induces ROS production, which is linked to its ability to trigger apoptosis in various cancer cell types .

Antimycobacterial Activity

The compound also demonstrates significant antimycobacterial activity with reported IC50 values ranging from 3.7 to 7.6 µM against different strains of Mycobacterium species . This highlights its potential as a therapeutic agent in treating mycobacterial infections.

Case Studies and Research Findings

- In Vivo Studies :

- Combination Therapy :

Eigenschaften

IUPAC Name |

(3aS,5R,5aS,8S,8aS,9aR)-8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-13,16H,2,4-7H2,1,3H3/t8-,10-,11+,12+,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPADYWRUULRBD-MBICNOSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3(C1CCC3O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1CC[C@@H]3O)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.